Structural Differentiation: KRAS G12C Inhibitor 46 Features a Distinct Pentacyclic Scaffold with Defined Physicochemical Profile
KRAS G12C inhibitor 46 is characterized by a 16,19-difluoro-22-[(2S)-2-methyl-4-prop-2-enoylpiperazin-1-yl]-3-propan-2-yl-1,4,11,23,26-pentazapentacyclo scaffold that differentiates it from the tetracyclic cores of sotorasib and adagrasib . The calculated LogP of 4.3 differs from clinically advanced comparators. Adagrasib has a reported LogD7.4 of 2.8 [1]; sotorasib has LogD7.4 of approximately 3.1 [2]. These lipophilicity differences may influence membrane permeability, plasma protein binding, and assay behavior.
| Evidence Dimension | Calculated lipophilicity (LogP/LogD) |
|---|---|
| Target Compound Data | LogP = 4.3 |
| Comparator Or Baseline | Adagrasib LogD7.4 = 2.8; Sotorasib LogD7.4 ≈ 3.1 |
| Quantified Difference | Target LogP approximately 1.2-1.5 units higher than comparators |
| Conditions | Calculated/measured physicochemical properties; cross-study values from different sources |
Why This Matters
Higher LogP predicts differential solubility and permeability behavior requiring distinct formulation or assay conditions relative to clinical benchmarks.
- [1] Fell JB, et al. Identification of the Clinical Development Candidate MRTX849. J Med Chem. 2020;63(13):6679-6693. View Source
- [2] Canon J, et al. The clinical KRAS(G12C) inhibitor AMG 510. Nature. 2019;575(7781):217-223. View Source
